molecular formula C18H20N2O3 B2883871 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide CAS No. 1211157-95-7

2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide

Cat. No.: B2883871
CAS No.: 1211157-95-7
M. Wt: 312.369
InChI Key: YBMFYNRRSXYDQY-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, a piperidinone moiety, and a carboxamide group

Mechanism of Action

Target of Action

The primary target of 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of blood clots .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing a high selectivity for FXa over other human coagulation proteases . The compound inhibits both free and clot-bound FXa activity, leading to a rapid onset of FXa inhibition .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the generation of thrombin . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots . Therefore, the compound has a significant impact on the coagulation pathway and its downstream effects.

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .

Result of Action

The inhibition of FXa by the compound leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies . The compound can improve antithrombotic activity without causing excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can potentially lead to drug-drug interactions . The compound has a low potential for such interactions . The compound’s action can also be affected by physiological factors such as renal function, which plays a role in its elimination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidinone Moiety: The piperidinone group can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced composites.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone moiety.

    Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.

Uniqueness

2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-10-16(13(2)23-12)18(22)19-14-6-5-7-15(11-14)20-9-4-3-8-17(20)21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMFYNRRSXYDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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